1H-3-benzazepine-2,4(3H,5H)-dione
Overview
Description
1H-3-Benzazepine-2,4(3H,5H)-dione is a heterocyclic compound that features a benzene ring fused to an azepine ring, with two ketone groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-3-Benzazepine-2,4(3H,5H)-dione can be synthesized through several methods. One common approach involves the cyclization of an appropriate precursor, such as an N-aryl amide, under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the desired benzazepine structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-3-Benzazepine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the benzene or azepine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
1H-3-Benzazepine-2,4(3H,5H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: It may be used in the production of polymers, dyes, and other materials with specialized properties.
Mechanism of Action
The mechanism by which 1H-3-benzazepine-2,4(3H,5H)-dione exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely, but typically involve the formation of non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
1H-3-Benzazepine-2,4(3H,5H)-dione can be compared to other benzazepine derivatives and related heterocyclic compounds. Similar compounds include:
1H-2-Benzazepine: Differing in the position of the nitrogen atom within the ring structure.
1H-4-Benzazepine: Featuring a different arrangement of the nitrogen atom and functional groups.
Benzodiazepines: A class of compounds with a benzene ring fused to a diazepine ring, commonly used as pharmaceuticals.
The uniqueness of this compound lies in its specific structural arrangement and the presence of two ketone groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,5-dihydro-3-benzazepine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-5-7-3-1-2-4-8(7)6-10(13)11-9/h1-4H,5-6H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZUVSAEURIXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353423 | |
Record name | 1H-3-benzazepine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2184-00-1 | |
Record name | 1H-3-benzazepine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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